molecular formula C8H7Cl2FO2S B13171742 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride

2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13171742
M. Wt: 257.11 g/mol
InChI Key: DODAPCWZLXARQD-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7Cl2FO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride typically involves the chlorosulfonylation of the corresponding aromatic compound. One common method is the reaction of 3-chloro-2-fluorobenzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Aluminum chloride (AlCl3) and other Lewis acids are often used as catalysts in the synthesis and reactions of sulfonyl chlorides.

    Solvents: Anhydrous solvents such as dichloromethane or chloroform are typically used to prevent hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can act as an electrophile, reacting with nucleophiles to form various sulfonyl derivatives. The presence of the chloro and fluoro substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)ethane-1-sulfonyl chloride: Similar structure but lacks the chloro substituent.

    2-Chloroethanesulfonyl chloride: Similar sulfonyl chloride group but lacks the aromatic ring and fluoro substituent.

Uniqueness

2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H7Cl2FO2S

Molecular Weight

257.11 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7Cl2FO2S/c9-7-3-1-2-6(8(7)11)4-5-14(10,12)13/h1-3H,4-5H2

InChI Key

DODAPCWZLXARQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCS(=O)(=O)Cl

Origin of Product

United States

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